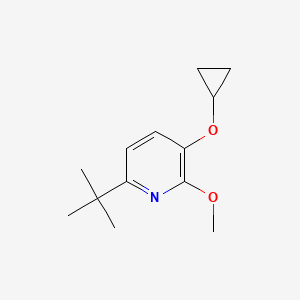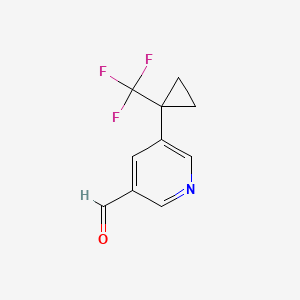
5-(1-(Trifluoromethyl)cyclopropyl)nicoTinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a nicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the deoxyfluorination of cyclopropane carboxylic acids or their salts using sulfur tetrafluoride . This process is followed by the derivatization of the resulting CF3-cyclopropanes into building blocks ready for further chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as lithiation/electrophilic trapping chemistries and bromination with NBS (N-Bromosuccinimide) are employed to achieve the desired product on a large scale .
Chemical Reactions Analysis
Types of Reactions: 5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid.
Reduction: 5-(1-(Trifluoromethyl)cyclopropyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
- 5-(1-(Trifluoromethyl)cyclopropyl)nicotinic acid
- 6-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde
- 2-Amino-5-(trifluoromethyl)nicotinaldehyde
Comparison: Compared to its analogs, 5-(1-(Trifluoromethyl)cyclopropyl)nicotinaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
5-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(1-2-9)8-3-7(6-15)4-14-5-8/h3-6H,1-2H2 |
InChI Key |
AMBDGANZAUJOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CN=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


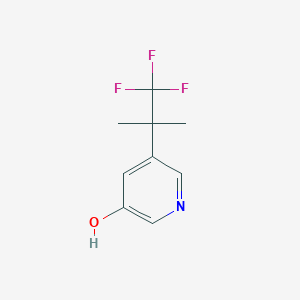
![N-{4-[(4-iodophenyl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B14810868.png)
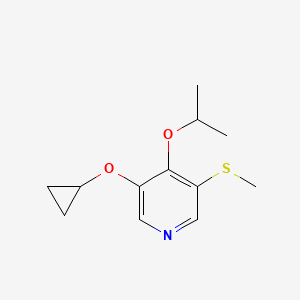
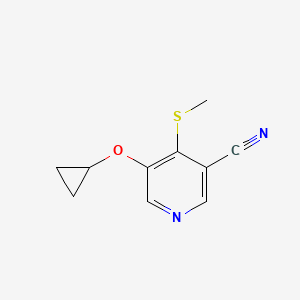
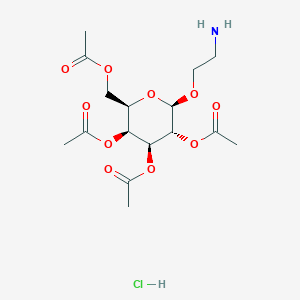
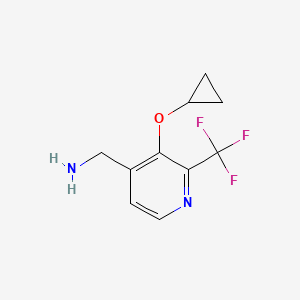
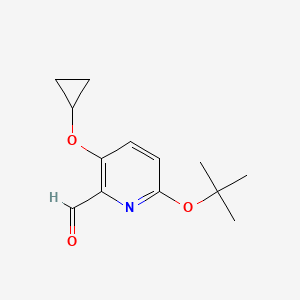

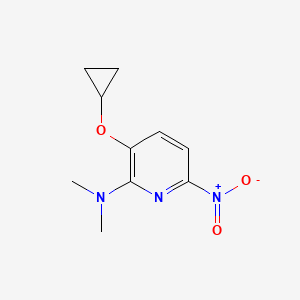

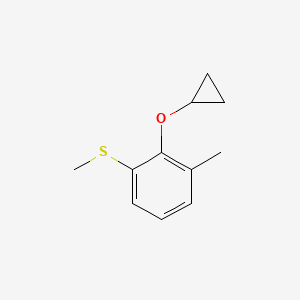
![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-4-phenoxyaniline](/img/structure/B14810937.png)
![propyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate](/img/structure/B14810939.png)
